

# UNC2025 apoptosis assay protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: **UNC2025**

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

## Introduction to **UNC2025**

**UNC2025** is a potent, orally bioavailable small-molecule inhibitor that primarily targets the **MER tyrosine kinase (MERTK)** and also exhibits strong activity against **FLT3** [1] [2] [3]. MERTK is ectopically expressed in a high percentage of acute leukemias (30-50% of ALL and over 80% of AML), where it promotes tumor cell survival and proliferation. The dysregulation of these kinases makes them compelling therapeutic targets for blood cancers [1].

The core therapeutic action of **UNC2025** is to induce apoptosis in MERTK-expressing leukemia cells. It achieves this by potently inhibiting pro-survival signaling pathways, ultimately leading to reduced cell proliferation and increased programmed cell death [4] [1].

## Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism by which **UNC2025** induces apoptosis and a generalized workflow for conducting the apoptosis assay.



[Click to download full resolution via product page](#)

## Quantitative Profile of UNC2025

The table below summarizes key quantitative data for **UNC2025**, which is crucial for experimental design and understanding its potency.

| Parameter             | Value          | Experimental Context         |
|-----------------------|----------------|------------------------------|
| IC50 (MERTK)          | 0.46 - 0.74 nM | In vitro enzymatic assay [2] |
| IC50 (FLT3)           | 0.35 - 0.8 nM  | In vitro enzymatic assay [2] |
| IC50 (MERTK in cells) | 2.7 nM         | 697 B-ALL cell line [1] [2]  |

| Parameter                  | Value         | Experimental Context                                              |
|----------------------------|---------------|-------------------------------------------------------------------|
| Selectivity (vs. AXL)      | ~20-fold      | Ki values: MERTK 0.16 nM; AXL 13.3 nM [1] [3]                     |
| In Vivo Efficacy (Mouse)   | 3 mg/kg       | Oral gavage, once daily [1] [2]                                   |
| Patient Sample Sensitivity | ~30% (78/261) | Primary leukemia samples; prevalent in AML, T-ALL, M0-AML [4] [1] |

## Detailed Apoptosis Assay Protocol (Flow Cytometry)

This protocol is adapted from the methods used in the primary reference material to detect **UNC2025**-induced apoptosis in leukemia cell lines using YO-PRO-1 and Propidium Iodide (PI) staining [1].

### 1. Reagents and Materials

- **Cell Line:** MERTK-expressing acute leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML).
- **Compound:** **UNC2025** (e.g., Invivochem, Cat. No. V2549). Prepare a stock solution in DMSO and subsequent working concentrations in culture medium. Include a vehicle control (DMSO at equivalent concentration).
- **Staining Solution:** YO-PRO-1 iodide (e.g., Thermo Fisher, Y3603) and Propidium Iodide (PI). Prepare in a suitable buffer like PBS or culture medium.
- **Equipment:** Flow cytometer, cell culture incubator, centrifuge.

### 2. Cell Culture and Treatment

- Culture cells in their recommended medium (e.g., RPMI-1640 with 10% FBS) at  **$3.0 \times 10^5$  cells/mL**.
- Seed cells into multi-well plates and treat with a graded concentration range of **UNC2025** (e.g., 0.1 nM to 300 nM) or vehicle control.
- Incubate cells for **24 to 48 hours** at 37°C in a 5% CO<sub>2</sub> incubator.

### 3. Cell Staining and Analysis

- After incubation, transfer cells to FACS tubes.
- Centrifuge at 300-500 x g for 5 minutes and gently resuspend the cell pellet in staining solution containing YO-PRO-1 and PI.
- Incubate the stained cells for **20-30 minutes at room temperature**, protected from light.

- Analyze cells immediately on a flow cytometer using standard FITC (YO-PRO-1) and PE/PI-Cy5 (PI) channels.

#### 4. Data Interpretation

- **Viable Cells:** YO-PRO-1<sup>-</sup> / PI<sup>-</sup>
- **Early Apoptotic Cells:** YO-PRO-1<sup>+</sup> / PI<sup>-</sup> (a key indicator of **UNC2025**-induced apoptosis).
- **Late Apoptotic/Dead Cells:** YO-PRO-1<sup>+</sup> / PI<sup>+</sup>

## Application Notes and Troubleshooting

- **Key Findings:** In preclinical models, **UNC2025**-mediated apoptosis led to a significant reduction in tumor burden and a consistent two-fold increase in median survival in leukemia xenograft models. Its effect is potentiated in combination with methotrexate [4] [1] [2].
- **Assay Validation:** Always include a positive control for apoptosis (e.g., cells treated with 10 μM camptothecin for 4 hours) to ensure the staining protocol is working correctly [5].
- **Critical Parameters:**
  - **DMSO Concentration:** Keep the final DMSO concentration consistent and low (typically ≤0.5%) across all samples to avoid solvent toxicity.
  - **Kinase Selectivity:** Be aware that observed effects in FLT3-mutant cell lines may be due to dual inhibition of both MERTK and FLT3 [1] [3].
- **Troubleshooting:**
  - **Low Apoptosis Signal:** Ensure cells are healthy before treatment. Consider performing a time-course experiment (e.g., 6, 24, 48 hours) to capture the peak of apoptotic activity.
  - **High Background Cell Death:** Check the health of the untreated control cells and confirm that the DMSO concentration in the vehicle is not cytotoxic.

## Supplementary Assay Protocols

- **Immunoblot Analysis for Mechanism:** To confirm on-target activity, culture 3 x 10<sup>6</sup> cells/mL with **UNC2025** (e.g., 300 nM) or vehicle for 1 hour. Prepare cell lysates and perform immunoblotting using antibodies against **phospho-MERTK**, **pSTAT6**, **pAKT**, and **pERK1/2**. Total protein levels should be probed to confirm equal loading [1].
- **Caspase 3/7 Activity Assay:** As a complementary, highly sensitive method for detecting apoptosis, use a luminescent Caspase-Glo 3/7 assay. This is ideal for higher-throughput screening in 96- or 384-well plate formats [6].

## Conclusion

This document provides a consolidated guide for researching **UNC2025**. The protocols outlined here, centered on a robust flow cytometry-based apoptosis assay, can be directly applied to validate the compound's efficacy in your laboratory models, particularly in MERTK-expressing leukemia.

## Reference List

- *Clin Cancer Res.* 2017;23(6):1481-1492. **UNC2025**, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective... [4]
- *PMC NIH.* **UNC2025**, a MERTK small molecule inhibitor, is therapeutically effective... [1]
- *PMC NIH.* 2014;57(16):7031–7041. **UNC2025**, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. [3]
- Invivochem Product Information: UNC-2025. [2]
- Thermo Fisher Scientific. Apoptosis Assays and Protocols. [5]
- *Assay Guidance Manual* [Internet]. Apoptosis Marker Assays for HTS. [6]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. - UNC | MER/FLT3 inhibitor | CAS 1429881-91-3 | Buy 2025 - UNC ... 2025 [invivochem.com]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
4. , a MERTK Small-Molecule Inhibitor, Is Therapeutically... UNC 2025 [pubmed.ncbi.nlm.nih.gov]
5. Assays for Apoptosis and Autophagy—Section 15.5 [thermofisher.com]
6. Apoptosis Marker Assays for HTS - NCBI [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC2025 apoptosis assay protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-apoptosis-assay-protocol>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)